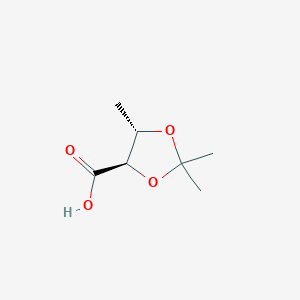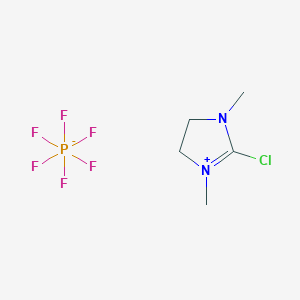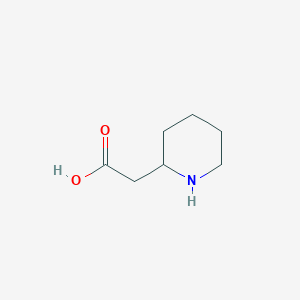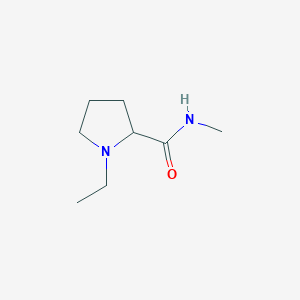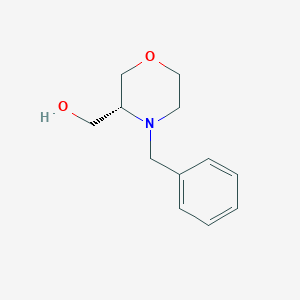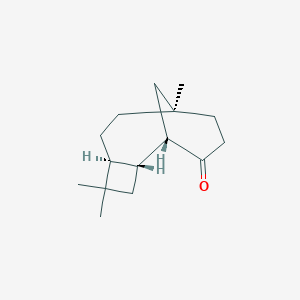
beta-Caryophyllone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Caryophyllone is a natural bicyclic sesquiterpene found in various plants, including black pepper, oregano, and basil. It is known for its distinct spicy aroma and flavor and has been used in traditional medicine for centuries. In recent years, beta-Caryophyllone has gained attention in the scientific community for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of beta-Caryophyllone is not fully understood. However, it is believed to interact with various receptors in the body, including the cannabinoid receptors CB2 and TRPV1. Beta-Caryophyllone has also been found to inhibit the activity of certain enzymes and cytokines involved in inflammation.
Biochemische Und Physiologische Effekte
Beta-Caryophyllone has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and colitis. Beta-Caryophyllone has also been found to have anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of beta-Caryophyllone is that it is a natural compound found in various plants, making it easily accessible. It also has a low toxicity profile, making it a safer alternative to synthetic drugs. However, one limitation is that the extraction process can be time-consuming and may lead to the degradation of the compound.
Zukünftige Richtungen
There are many potential future directions for research on beta-Caryophyllone. One area of interest is its potential use in treating autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Another area of interest is its potential use in treating cancer, either alone or in combination with other drugs. Additionally, research on the mechanism of action of beta-Caryophyllone could lead to the development of new drugs that target similar pathways.
Synthesemethoden
Beta-Caryophyllone can be synthesized through various methods, including steam distillation, solvent extraction, and supercritical fluid extraction. Steam distillation is the most common method used to extract beta-Caryophyllone from plant sources. However, this method may lead to the degradation of the compound due to its high boiling point. Solvent extraction is another method that is more efficient but requires the use of toxic solvents. Supercritical fluid extraction is a newer method that uses carbon dioxide as a solvent, which is safer and more environmentally friendly.
Wissenschaftliche Forschungsanwendungen
Beta-Caryophyllone has shown promising results in various scientific studies. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. Beta-Caryophyllone has also been shown to have a positive effect on the immune system and may be helpful in treating autoimmune diseases.
Eigenschaften
CAS-Nummer |
109119-65-5 |
|---|---|
Produktname |
beta-Caryophyllone |
Molekularformel |
C15H24O |
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
(1S,2R,5S,8R)-4,4,8-trimethyltricyclo[6.3.1.02,5]dodecan-11-one |
InChI |
InChI=1S/C15H24O/c1-14(2)8-10-11-9-15(3,6-4-12(10)14)7-5-13(11)16/h10-12H,4-9H2,1-3H3/t10-,11-,12-,15+/m0/s1 |
InChI-Schlüssel |
JLZBTPJKBKNFEG-JUFZMCDQSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@@H](CC3(C)C)[C@H](C1)C(=O)CC2 |
SMILES |
CC1(CC2C1CCC3(CCC(=O)C2C3)C)C |
Kanonische SMILES |
CC1(CC2C1CCC3(CCC(=O)C2C3)C)C |
Synonyme |
eta-caryophyllone caryophyllone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



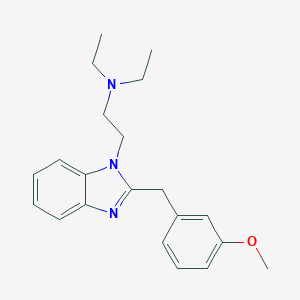
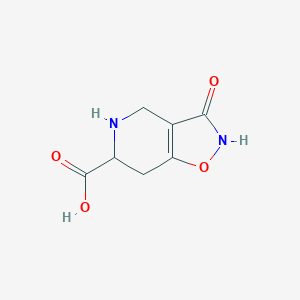
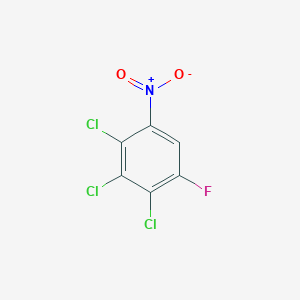
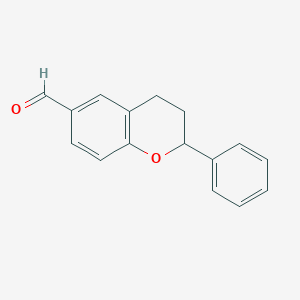
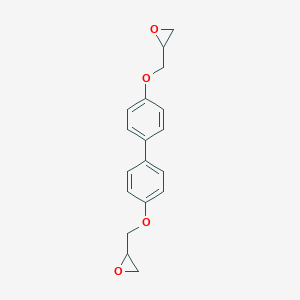
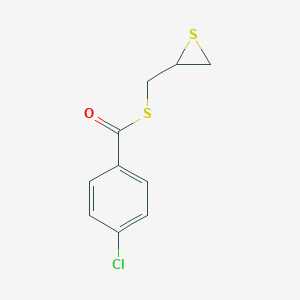
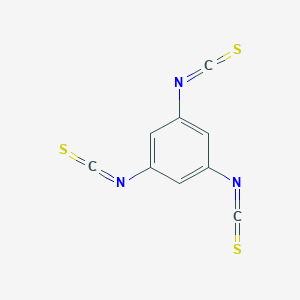
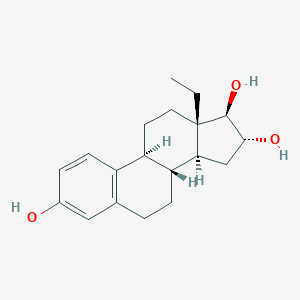
![6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B24838.png)
